
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as BPTQ, is a novel quinoline derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTQ has been studied for its various biological activities, including its ability to inhibit the activity of certain enzymes and its potential as an anticancer agent. In
作用机制
The mechanism of action of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of the neurotransmitter in the brain. This may improve cognitive function in individuals with Alzheimer's disease.
In cancer cells, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to induce apoptosis through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. This suggests that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one may have potential as a chemotherapeutic agent.
Biochemical and Physiological Effects:
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been shown to have a number of biochemical and physiological effects. In addition to its enzyme inhibitory activity and potential as an anticancer agent, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species. This suggests that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one may have potential as a therapeutic agent for conditions associated with oxidative stress.
实验室实验的优点和局限性
One advantage of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its ability to inhibit the activity of certain enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one in treating this condition.
Another area of interest is the development of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one as a chemotherapeutic agent. Studies have shown that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one can induce apoptosis in cancer cells, but further research is needed to determine its efficacy and safety in treating various types of cancer.
Finally, there is potential for the development of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one as a therapeutic agent for conditions associated with oxidative stress. Further studies are needed to determine the mechanism of action and efficacy of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one in this context.
Conclusion:
In conclusion, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one is a novel quinoline derivative that has gained attention in the scientific community for its potential as a therapeutic agent. Its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells make it an interesting target for further research. While there are limitations to its use in lab experiments, there are several future directions for research on 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one that may lead to the development of new treatments for a variety of conditions.
合成方法
The synthesis of 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-aminobenzylamine with 4-chloro-3-nitrobenzoic acid. The resulting product is then subjected to reduction and cyclization reactions to form the quinoline core. The final step involves the introduction of the piperidine and tosyl groups to yield 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one.
科学研究应用
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has been studied extensively for its potential as a therapeutic agent. One of the primary areas of research has been its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition has been shown to improve cognitive function in individuals with Alzheimer's disease.
In addition to its enzyme inhibitory activity, 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one has also been studied for its potential as an anticancer agent. Studies have shown that 1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
属性
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSXUQUOZWCMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)
![Methyl 7-(3-bromophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2537021.png)
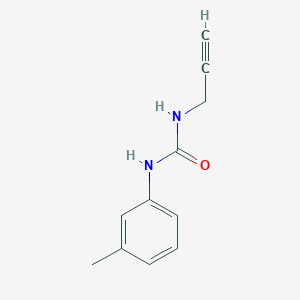
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
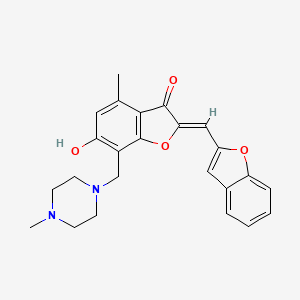
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)
![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)
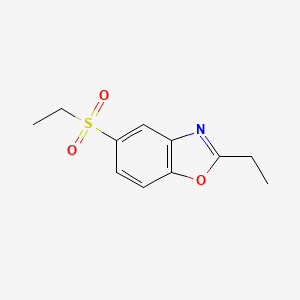
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)

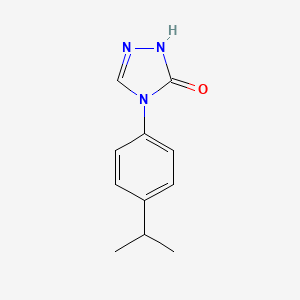
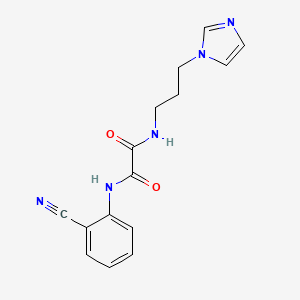
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2537042.png)